molecular formula C6H12O2 B066981 2-(3,3-Dimethyloxiran-2-yl)ethanol CAS No. 162131-96-6

2-(3,3-Dimethyloxiran-2-yl)ethanol

Cat. No.: B066981
CAS No.: 162131-96-6
M. Wt: 116.16 g/mol
InChI Key: ZPGGKNZDYTVOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Dimethyloxiran-2-yl)ethanol (CAS: 18511-56-3), also known as (3,3-dimethyloxiran-2-yl)methanol, is an epoxide-containing alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . This compound features a strained oxirane (epoxide) ring substituted with two methyl groups at the 3,3-positions and a hydroxymethyl group at the 2-position. Its stereochemical configuration has been studied in synthetic intermediates, such as in the synthesis of benzofuran derivatives and santalane sesquiterpenoids .

The compound is primarily used in laboratory settings as a precursor for complex organic syntheses, including the preparation of cyclic aminonitrones and marine fungal metabolites . Its reactive epoxide moiety enables participation in ring-opening reactions, which are critical in generating polyfunctionalized molecules. Notably, its enantiomeric forms (e.g., 2’R vs. 2’S) have been distinguished via optical rotation comparisons .

Properties

CAS No.

162131-96-6

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(3,3-dimethyloxiran-2-yl)ethanol

InChI

InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

ZPGGKNZDYTVOTP-UHFFFAOYSA-N

SMILES

CC1(C(O1)CCO)C

Canonical SMILES

CC1(C(O1)CCO)C

Synonyms

Oxiraneethanol, 3,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity Reference IDs
2-(3,3-Dimethyloxiran-2-yl)ethanol C₅H₁₀O₂ 102.13 Epoxide with 3,3-dimethyl and 2-hydroxymethyl groups; chiral center at C2. Lab synthesis intermediate; chiral building block for natural products.
2,3-Epoxypropan-1-ol C₃H₆O₂ 74.08 Simpler epoxide with a primary alcohol; highly reactive. Precursor for resins and adhesives; acute toxicity (Category 4).
2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran C₁₀H₁₄O₂ 166.22 Furan ring linked to dimethyloxirane; volatile. Flavor/fragrance component in plum fruits; detected via HS-SPME-GC-MS.
trans-Linaloloxide C₁₀H₁₈O₂ 170.25 Monoterpene epoxide with a linalool-derived structure. Fragrance ingredient; stable under acidic conditions.
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ 118.13 Cyclic ether (dioxolane) with a primary alcohol; no epoxide. Solvent intermediate; lower reactivity compared to epoxides.

Reactivity and Stability

  • Epoxide Reactivity: this compound undergoes nucleophilic ring-opening reactions, similar to 2,3-epoxypropan-1-ol. However, its dimethyl substituents increase steric hindrance, slowing hydrolysis compared to unsubstituted epoxides . In aqueous environments, derivatives like (3,3-dimethyloxiran-2-yl)methanol react with sulfates/nitrates to form dihydroxyiso-pentanol (DHIP) esters, whereas simpler epoxides (e.g., 2,3-epoxypropan-1-ol) hydrolyze rapidly without forming stable intermediates .
  • Thermal Stability: The dimethyloxirane group enhances thermal stability compared to mono-methylated analogues like (3-methyloxiran-2-yl)methanol (CAS: 872-38-8), which is discontinued due to instability .

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